molecular formula C9H14N2O B13946763 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol

Cat. No.: B13946763
M. Wt: 166.22 g/mol
InChI Key: KQWPEGNXFFZYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol

InChI

InChI=1S/C9H14N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h5,8,12H,2-4,6H2,1H3

InChI Key

KQWPEGNXFFZYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(CC2=N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.